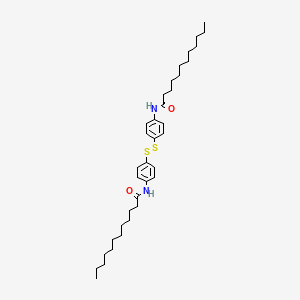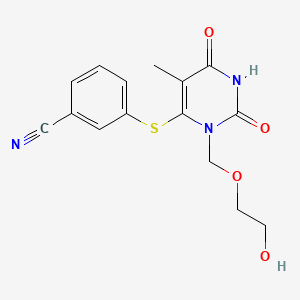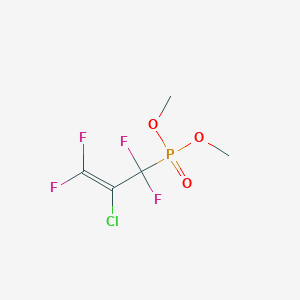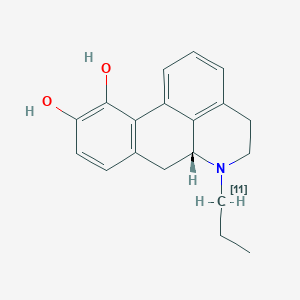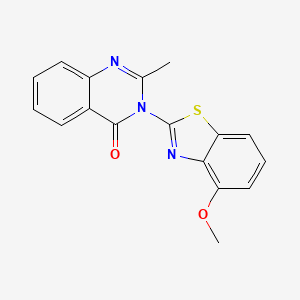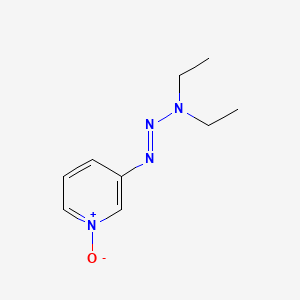
5'-Cytidylic acid, 2',3'-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- is a synthetic nucleotide analog. This compound is structurally related to cytidine, a nucleoside that is a fundamental building block of RNA. The modification at the 2’ and 3’ positions of the ribose sugar and the esterification with a lipid moiety make this compound unique and potentially useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- involves several steps:
Protection of the Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of cytidine are protected using suitable protecting groups.
Deoxygenation: The protected cytidine undergoes deoxygenation at the 2’ and 3’ positions to form 2’,3’-dideoxycytidine.
Esterification: The 2’,3’-dideoxycytidine is then esterified with 2,3-bis((1-oxotetradecyl)oxy)propyl chloride under basic conditions to form the desired compound.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesizers and high-throughput purification techniques such as HPLC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the lipid ester moiety.
Reduction: Reduction reactions can target the ester linkages, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the lipid moiety.
Reduction: Alcohol derivatives of the ester linkages.
Substitution: New ester derivatives with different functional groups.
Scientific Research Applications
5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogs and their chemical properties.
Biology: Investigated for its potential role in interfering with RNA synthesis and function.
Medicine: Explored as a potential antiviral agent due to its structural similarity to nucleoside analogs used in antiviral therapies.
Industry: Utilized in the development of lipid-based drug delivery systems.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleotides and incorporating into RNA chains during synthesis. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting viral replication or affecting cellular processes. The lipid moiety enhances its cellular uptake and stability.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine: Lacks the lipid ester moiety and is used as an antiviral agent.
5’-Cytidylic acid: The unmodified nucleotide.
2’,3’-Dideoxy-5’-adenylic acid: Another nucleotide analog with similar modifications.
Uniqueness
The presence of the lipid ester moiety in 5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- distinguishes it from other nucleotide analogs. This modification enhances its lipophilicity, cellular uptake, and potentially its biological activity.
This detailed article provides a comprehensive overview of 5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
128008-48-0 |
|---|---|
Molecular Formula |
C40H72N3O10P |
Molecular Weight |
786.0 g/mol |
IUPAC Name |
[(2S)-3-[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C40H72N3O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-38(44)49-31-35(53-39(45)26-24-22-20-18-16-14-12-10-8-6-4-2)33-51-54(47,48)50-32-34-27-28-37(52-34)43-30-29-36(41)42-40(43)46/h29-30,34-35,37H,3-28,31-33H2,1-2H3,(H,47,48)(H2,41,42,46)/t34-,35-,37+/m0/s1 |
InChI Key |
WZZKTSYQORRLRO-VUNSNMIUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



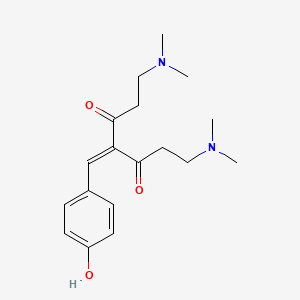
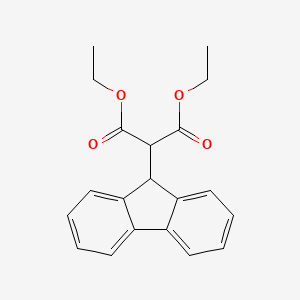
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)


